molecular formula C13H16O3 B14293566 3-(1-Hydroxy-1-phenylethyl)-5-methyloxolan-2-one CAS No. 113426-33-8

3-(1-Hydroxy-1-phenylethyl)-5-methyloxolan-2-one

Cat. No.: B14293566
CAS No.: 113426-33-8
M. Wt: 220.26 g/mol
InChI Key: LUILHZAMVIVGQQ-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-1-phenylethyl)-5-methyloxolan-2-one is an organic compound that features a unique structure combining a hydroxyphenylethyl group with a methyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-1-phenylethyl)-5-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylethanol with a suitable oxalyl chloride derivative under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-1-phenylethyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-(1-Hydroxy-1-phenylethyl)-5-methyloxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-1-phenylethyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxy-1-phenylethyl)phenylacetohydrazide: Shares a similar hydroxyphenylethyl group but differs in the presence of a hydrazide moiety.

    3-(1-Hydroxy-1-phenylethyl)-1,2,4,5-tetrazine: Contains a tetrazine ring instead of the methyloxolanone ring.

Uniqueness

3-(1-Hydroxy-1-phenylethyl)-5-methyloxolan-2-one is unique due to its combination of a hydroxyphenylethyl group with a methyloxolanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

113426-33-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(1-hydroxy-1-phenylethyl)-5-methyloxolan-2-one

InChI

InChI=1S/C13H16O3/c1-9-8-11(12(14)16-9)13(2,15)10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3

InChI Key

LUILHZAMVIVGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)C(C)(C2=CC=CC=C2)O

Origin of Product

United States

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